molecular formula C16H25N3O B15057124 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide

Cat. No.: B15057124
M. Wt: 275.39 g/mol
InChI Key: CDRBADUMCKUHRH-WUJWULDRSA-N
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Description

2-Amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide (CAS: 1354024-82-0) is a chiral amide derivative containing a benzyl-substituted piperidine moiety. Its molecular formula is C₁₆H₂₅N₃O, with a molecular weight of 275.39 g/mol . The compound is characterized by an (S)-configuration at the piperidine-3-yl group and a methyl-substituted amide linkage. It is primarily utilized in medicinal chemistry as a building block for targeting sigma receptors and other neuropharmacological targets .

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide

InChI

InChI=1S/C16H25N3O/c1-13(17)16(20)18(2)15-9-6-10-19(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13?,15-/m0/s1

InChI Key

CDRBADUMCKUHRH-WUJWULDRSA-N

Isomeric SMILES

CC(C(=O)N(C)[C@H]1CCCN(C1)CC2=CC=CC=C2)N

Canonical SMILES

CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the piperidine derivative and N-methylpropanamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of benzylated derivatives.

Scientific Research Applications

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Stereochemical Variations

The compound’s structural analogs differ in substituents, stereochemistry, or backbone modifications (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name (CAS) Key Structural Differences Molecular Formula Purity Reference
Target Compound (1354024-82-0) (3S)-1-Benzylpiperidin-3-yl, N-methylamide C₁₆H₂₅N₃O 97%
A370848 (1401667-59-1) (S)-configuration at both piperidine-3-yl and amino-propanamide C₁₆H₂₅N₃O 97%
A749789 (1354026-03-1) Piperidin-2-ylmethyl instead of piperidin-3-yl C₁₆H₂₅N₃O 97%
(2S)-2-Amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide (1307482-37-6) 3-Nitrobenzyl group instead of benzylpiperidine C₁₁H₁₅N₃O₃ -
IPAB (PAB analog) Piperidinylaminoethyl-4-iodobenzamide C₁₄H₁₈IN₃O -

Key Observations :

  • Stereochemistry : Diastereomers like A370848 ((S,S)-configuration) and A871473 ((R)-piperidinyl) exhibit distinct binding profiles. For example, A370848 may show enhanced sigma-1 receptor affinity due to optimal spatial alignment .

Sigma Receptor Binding Affinity

The benzylpiperidine moiety is critical for sigma-1 receptor binding, as seen in analogs like IPAB (Ki = 6.0 nM for melanoma cells) . The target compound’s benzylpiperidine group likely confers similar affinity, though direct data is lacking. Sigma-2 receptors, which are ubiquitously expressed in tumors (Bmax = 491–7324 fmol/mg protein), may also interact with this compound .

Table 2: Comparative Sigma Receptor Binding Profiles

Compound Sigma-1 Affinity (Ki) Sigma-2 Affinity (Ki) Cell Line/Tumor Model Reference
IPAB 6.0 nM Low affinity A2058 melanoma
Haloperidol <10 nM (sigma-1) ~20–100 nM (sigma-2) Multiple cell lines
Target Compound* Predicted high (structural similarity) Moderate (benzylpiperidine) -

*Hypothetical values based on structural analogs.

Physicochemical and Thermochemical Properties

The compound’s amide backbone influences solubility and stability. N-Methylpropanamide derivatives exhibit vaporization enthalpies (ΔHvap) of ~39.7 kJ/mol, suggesting moderate volatility . Modifications like nitro or methoxy groups (e.g., ) may increase polarity, enhancing aqueous solubility but reducing membrane permeability.

Biological Activity

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide, also known by its CAS number 1401666-49-6, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound's molecular formula is C16H25N3OC_{16}H_{25}N_{3}O with a molar mass of 275.39 g/mol. The predicted density is approximately 1.10 g/cm³, and it has a pKa value of 8.96, indicating its basic nature in physiological conditions .

PropertyValue
Molecular FormulaC16H25N3O
Molar Mass275.39 g/mol
Density1.10 g/cm³
pKa8.96
Boiling Point409.9 °C (predicted)

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, particularly involving modulation of neurotransmitter systems. Specifically, it may act as a selective antagonist or modulator at certain receptor sites in the central nervous system (CNS), which could have implications for treating neurological disorders.

Neuropharmacological Effects

Studies have shown that derivatives of benzylpiperidine compounds can influence dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive function. For instance, similar compounds have been investigated for their potential in treating conditions like depression and anxiety disorders due to their ability to modulate neurotransmitter release .

Case Studies and Research Findings

  • Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin reuptake inhibition. The findings suggested that modifications to the piperidine structure could enhance antidepressant-like effects in animal models .
  • Cognitive Enhancement : Another research article highlighted the potential of benzylpiperidine derivatives to improve cognitive function in preclinical trials. The study indicated that these compounds could enhance memory retention and learning capabilities, possibly through cholinergic pathways .
  • Analgesic Properties : Some studies have reported analgesic activity associated with similar piperidine compounds. The modulation of pain pathways via opioid receptors has been a focus area, suggesting that this class of compounds might be beneficial in pain management therapies .

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